2,3-Diaminobutanoic acid hydrobromide
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Overview
Description
2,3-Diaminobutanoic acid hydrobromide is a chemical compound with the molecular formula C4H11BrN2O2 It is a derivative of 2,3-diaminobutanoic acid, which is an amino acid containing two amino groups and a carboxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Diaminobutanoic acid hydrobromide can be synthesized through several methods. One common approach involves the reaction of 2,3-diaminobutanoic acid with hydrobromic acid. The reaction typically occurs under controlled conditions to ensure the formation of the hydrobromide salt. Another method involves the use of threonine derivatives, where the β-substituent undergoes S_N2 inversion to produce the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process would be optimized for yield and purity, often involving multiple steps of purification and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2,3-Diaminobutanoic acid hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amino groups in the compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions typically occur under controlled temperatures and pH conditions to ensure specificity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted amines.
Scientific Research Applications
2,3-Diaminobutanoic acid hydrobromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.
Biology: The compound is studied for its role in enzyme inhibition and as a potential precursor for biologically active molecules.
Medicine: Research explores its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Mechanism of Action
The mechanism of action of 2,3-diaminobutanoic acid hydrobromide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action are often related to its ability to form stable complexes with target molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,3-diaminobutanoic acid hydrobromide include:
2,3-Diaminopropionic acid: Another β-amino acid with similar structural features.
2,4-Diaminobutyric acid: A compound with two amino groups at different positions on the butanoic acid backbone.
Uniqueness
What sets this compound apart is its specific arrangement of amino groups, which imparts unique reactivity and binding properties. This makes it particularly useful in applications requiring precise molecular interactions.
Properties
Molecular Formula |
C4H11BrN2O2 |
---|---|
Molecular Weight |
199.05 g/mol |
IUPAC Name |
2,3-diaminobutanoic acid;hydrobromide |
InChI |
InChI=1S/C4H10N2O2.BrH/c1-2(5)3(6)4(7)8;/h2-3H,5-6H2,1H3,(H,7,8);1H |
InChI Key |
KFKONZJZHVBCIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(=O)O)N)N.Br |
Origin of Product |
United States |
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